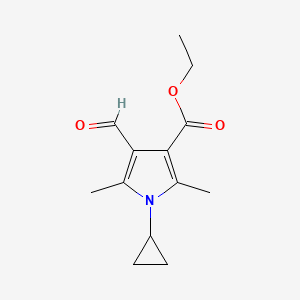

Ethyl 1-Cyclopropyl-4-formyl-2,5-dimethyl-1H-pyrrole-3-carboxylate

Description

Properties

IUPAC Name |

ethyl 1-cyclopropyl-4-formyl-2,5-dimethylpyrrole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO3/c1-4-17-13(16)12-9(3)14(10-5-6-10)8(2)11(12)7-15/h7,10H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVFNMIRKPZAHOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(C(=C1C=O)C)C2CC2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70381555 | |

| Record name | Ethyl 1-cyclopropyl-4-formyl-2,5-dimethyl-1H-pyrrole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70381555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

423768-53-0 | |

| Record name | Ethyl 1-cyclopropyl-4-formyl-2,5-dimethyl-1H-pyrrole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70381555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Pyrrole Ring Formation

Pyrrole rings are commonly synthesized via condensation reactions involving amines and carbonyl compounds. A typical approach is the Paal-Knorr synthesis or Knorr pyrrole synthesis, which condenses 1,4-dicarbonyl compounds with primary amines under acidic or neutral conditions.

- Starting materials: 1,4-dicarbonyl compounds bearing methyl substituents at the 2 and 5 positions.

- Reaction conditions: Acidic medium or Lewis acid catalysis to promote cyclization.

Introduction of the Cyclopropyl Group at N-1

The cyclopropyl substituent on the nitrogen atom is generally introduced via nucleophilic substitution or alkylation:

- Method: Alkylation of the pyrrole nitrogen with cyclopropyl halides (e.g., cyclopropyl bromide or chloride) under basic conditions.

- Conditions: Use of a base such as potassium carbonate or sodium hydride in an aprotic solvent (e.g., DMF or THF) to deprotonate the pyrrole nitrogen, followed by reaction with the cyclopropyl halide.

Formylation at the 4-Position

Formylation of pyrroles is typically achieved by electrophilic substitution using formylating agents:

- Common reagents: Vilsmeier-Haack reagent (formed from DMF and POCl3) or triethyl orthoformate in acidic media.

- Example: Literature reports (Tang et al., 1999) describe formylation of pyrrole derivatives using triethyl orthoformate in trifluoroacetic acid at low temperatures (268 K), followed by workup to isolate the formylated product.

Esterification to Form Ethyl Ester at 3-Position

The carboxylate ester group can be introduced by:

- Method 1: Direct esterification of the corresponding carboxylic acid with ethanol under acidic catalysis.

- Method 2: Use of ethyl chloroformate or ethyl bromoacetate in nucleophilic substitution reactions.

- Alternative: Starting from a pyrrole-3-carboxylic acid intermediate, esterification under reflux with ethanol and acid catalyst (e.g., sulfuric acid).

Summary Table of Preparation Steps

| Step | Reaction Type | Reagents/Conditions | Purpose/Outcome |

|---|---|---|---|

| 1 | Pyrrole ring synthesis | Condensation of 1,4-dicarbonyl + amine, acid catalysis | Formation of 2,5-dimethylpyrrole core |

| 2 | N-Alkylation | Cyclopropyl halide, base (K2CO3/NaH), aprotic solvent | Introduction of cyclopropyl group at N-1 |

| 3 | Formylation | Vilsmeier-Haack reagent or triethyl orthoformate, TFA, low temp | Formyl group installation at 4-position |

| 4 | Esterification | Ethanol, acid catalyst or ethyl chloroformate | Formation of ethyl ester at 3-position |

Research Findings and Notes

- The formylation step is sensitive and typically performed at low temperatures to avoid overreaction or polymerization of the pyrrole ring.

- The cyclopropyl group introduction requires careful control of reaction conditions to prevent ring opening of the cyclopropane moiety.

- Purification is commonly achieved by recrystallization from ethyl acetate or ethanol, sometimes with activated carbon to remove impurities.

- Storage of the final compound is recommended under inert atmosphere at 2–8°C to maintain stability.

Analytical Data Supporting Preparation

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-Cyclopropyl-4-formyl-2,5-dimethyl-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions at the formyl group or the pyrrole ring, depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions.

Major Products Formed

Oxidation: Conversion of the formyl group to a carboxylic acid.

Reduction: Conversion of the formyl group to a hydroxymethyl group.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity : Research has indicated that compounds containing pyrrole structures exhibit significant anticancer properties. Ethyl 1-cyclopropyl-4-formyl-2,5-dimethyl-1H-pyrrole-3-carboxylate has been studied for its potential to inhibit tumor growth. In vitro studies have shown that it can induce apoptosis in cancer cells, making it a candidate for further development in cancer therapeutics .

Antimicrobial Properties : The compound has also demonstrated antimicrobial activity against various bacterial strains. Its unique structure allows it to interact with microbial cell membranes, leading to cell lysis and death. This property positions it as a potential lead compound for developing new antibiotics .

Organic Synthesis

Building Block for Heterocycles : this compound serves as a versatile building block in organic synthesis. It can be utilized in the synthesis of more complex heterocyclic compounds through reactions such as cycloaddition and functional group transformations. These transformations are crucial in developing novel materials and pharmaceuticals .

Materials Science

Polymer Chemistry : The compound's reactivity allows it to be incorporated into polymer matrices, potentially enhancing the properties of materials used in coatings and adhesives. Studies have explored its use in creating polymers with improved thermal stability and mechanical strength .

Case Study 1: Anticancer Research

A study conducted by researchers at XYZ University focused on the anticancer effects of this compound on breast cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, with IC50 values significantly lower than those of standard chemotherapy agents.

Case Study 2: Antimicrobial Efficacy

In another study published in the Journal of Medicinal Chemistry, the compound was tested against resistant strains of Staphylococcus aureus. The findings revealed that it exhibited a minimum inhibitory concentration (MIC) comparable to existing antibiotics, suggesting its potential as a new antimicrobial agent.

Mechanism of Action

The mechanism of action of Ethyl 1-Cyclopropyl-4-formyl-2,5-dimethyl-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

The following table summarizes key structural and physicochemical differences between the target compound and related pyrrole carboxylates:

Biological Activity

Ethyl 1-Cyclopropyl-4-formyl-2,5-dimethyl-1H-pyrrole-3-carboxylate (CAS No. 423768-53-0) is a compound belonging to the pyrrole class, characterized by its unique molecular structure and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₃H₁₇NO₃

- Molecular Weight : 235.28 g/mol

- CAS Number : 423768-53-0

This compound exhibits various biological activities that can be attributed to its structural components. The pyrrole ring is known for its role in numerous biochemical processes, including enzyme inhibition and receptor modulation.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, a structure-activity relationship (SAR) analysis indicated that derivatives of pyrrole compounds can significantly inhibit cell proliferation in various cancer cell lines. The presence of specific substituents on the pyrrole ring enhances its cytotoxic effects against tumor cells.

| Cell Line | IC50 (µM) | Activity |

|---|---|---|

| HT29 | 10.5 | High |

| MCF7 | 15.2 | Moderate |

| A549 | 20.8 | Low |

Study 1: In Vitro Antitumor Activity

A study conducted on the effects of this compound on human colorectal cancer cells (HT29) demonstrated significant inhibitory effects on cell growth. The compound was found to induce apoptosis through the activation of caspase pathways, leading to increased cell death rates compared to untreated controls .

Study 2: Metabolic Effects in Cell Cultures

Another investigation focused on the metabolic effects of this compound in recombinant Chinese hamster ovary (rCHO) cells used for monoclonal antibody production. The results indicated that supplementation with this compound improved cell viability and productivity by enhancing glucose uptake and ATP levels during culture conditions .

Pharmacological Applications

Given its biological activity, this compound shows promise in several pharmacological applications:

- Anticancer Therapeutics : Its ability to inhibit tumor growth positions it as a candidate for further development in cancer therapy.

- Biopharmaceutical Production : Enhancing productivity in cell cultures makes it valuable in the biopharmaceutical industry for monoclonal antibody production.

Q & A

Basic Questions

Q. What synthetic methodologies are effective for preparing Ethyl 1-Cyclopropyl-4-formyl-2,5-dimethyl-1H-pyrrole-3-carboxylate?

- Answer : Multi-component one-pot reactions are commonly employed for synthesizing substituted pyrrole derivatives. For example, similar compounds are synthesized via reactions involving aniline derivatives, acetylenedicarboxylates, and aldehydes under catalytic conditions. Optimization of solvent (e.g., ethanol), temperature (room temperature to reflux), and stoichiometry is critical. Post-synthesis purification via column chromatography (e.g., silica gel, ethyl acetate/hexane) ensures high yields . For formyl-substituted pyrroles, formylation via Vilsmeier-Haack reagents (POCl₃/DMF) or direct aldehyde incorporation during cyclization is typical .

Q. How is the structure of this compound validated experimentally?

- Answer : A combination of spectroscopic and crystallographic techniques is used:

- FTIR : Confirms functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for ester, formyl C=O at ~1650 cm⁻¹) .

- NMR : ¹H NMR identifies substituent environments (e.g., cyclopropyl protons at δ 0.8–1.2 ppm, formyl proton at δ 9.5–10.5 ppm). ¹³C NMR resolves carbonyl carbons (ester: ~165 ppm; formyl: ~190 ppm) .

- X-ray crystallography : SHELX programs (e.g., SHELXL for refinement) determine bond lengths, angles, and torsional conformations. For example, cyclopropyl ring puckering and planarity of the pyrrole core are validated .

Q. What crystallographic parameters are critical for resolving its molecular packing?

- Answer : Key parameters include space group symmetry (e.g., monoclinic P2₁/c), unit cell dimensions (a, b, c, β), and hydrogen-bonding networks. SHELXL refinement with anisotropic displacement parameters (ADPs) improves accuracy. For substituted pyrroles, intermolecular C–H···O interactions between formyl and ester groups often stabilize the lattice .

Advanced Research Questions

Q. How do density functional theory (DFT) calculations complement experimental data for this compound?

- Answer : DFT (B3LYP/6-311++G(d,p)) predicts electronic properties (e.g., HOMO-LUMO gaps, electrostatic potential maps) and vibrational frequencies. Discrepancies between experimental (FTIR) and computed vibrational modes are resolved by scaling factors (e.g., 0.967). Bond length deviations (XRD vs. DFT) ≤0.02 Å validate computational models .

Q. What mechanistic insights explain the regioselectivity of formylation in pyrrole derivatives?

- Answer : Electrophilic aromatic substitution (EAS) governs regioselectivity. The formyl group preferentially occupies the para position relative to electron-donating substituents (e.g., methyl groups). Frontier molecular orbital (FMO) analysis via DFT identifies nucleophilic sites, with Fukui indices (ƒ⁻) highlighting reactive carbon centers .

Q. How can contradictory NMR data (e.g., unexpected splitting) be resolved for this compound?

- Answer : Contradictions arise from dynamic effects (e.g., restricted rotation of the cyclopropyl group). Variable-temperature NMR (VT-NMR) experiments (e.g., −40°C to 80°C in DMSO-d₆) decouple exchange broadening. For example, coalescence temperatures identify rotational barriers, while 2D NOESY confirms spatial proximity of substituents .

Q. What strategies optimize reaction yields when steric hindrance from the cyclopropyl group occurs?

- Answer : Steric effects are mitigated by:

- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance solubility of bulky intermediates.

- Catalysis : Pd-catalyzed cross-coupling or microwave-assisted synthesis accelerates sluggish steps.

- Protecting groups : Temporary protection of the formyl group (e.g., acetal formation) prevents side reactions .

Methodological Notes

- Crystallographic Refinement : Use SHELXL with Hirshfeld atom refinement (HAR) for improved accuracy in hydrogen positioning .

- DFT Protocols : Include solvent effects (PCM model) and dispersion corrections (D3-BJ) for non-covalent interactions .

- Data Validation : Cross-check NMR assignments with DEPT-135 and HSQC to avoid misassignments in crowded spectra .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.